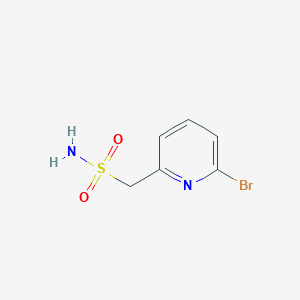

(6-Bromopyridin-2-yl)methanesulfonamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H7BrN2O2S |

|---|---|

Molecular Weight |

251.10 g/mol |

IUPAC Name |

(6-bromopyridin-2-yl)methanesulfonamide |

InChI |

InChI=1S/C6H7BrN2O2S/c7-6-3-1-2-5(9-6)4-12(8,10)11/h1-3H,4H2,(H2,8,10,11) |

InChI Key |

HBPUJAGLYNGGKK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC(=C1)Br)CS(=O)(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

Chemical structure and properties of (6-Bromopyridin-2-yl)methanesulfonamide

An In-depth Technical Guide to (6-Bromopyridin-2-yl)methanesulfonamide: Structure, Synthesis, and Applications in Drug Discovery

Authored by: A Senior Application Scientist

Introduction: The Strategic Combination of a Privileged Pharmacophore and a Versatile Synthetic Handle

In the landscape of modern drug discovery, the strategic design of molecular building blocks is paramount to the efficient exploration of chemical space and the development of novel therapeutic agents. (6-Bromopyridin-2-yl)methanesulfonamide emerges as a compound of significant interest, not from a long history of documented biological activity, but from the rational combination of two powerful moieties: the methanesulfonamide group and a 6-bromopyridine nucleus.

The sulfonamide functional group is a cornerstone of medicinal chemistry, celebrated for its presence in a vast array of FDA-approved drugs, including antibacterial agents, diuretics, anticonvulsants, and anti-inflammatory molecules.[1][2][3][4] Its unique electronic and steric properties, coupled with its ability to act as a robust hydrogen bond donor and acceptor, make it a "privileged" pharmacophore.[5] Concurrently, the bromopyridine scaffold serves as a highly versatile synthetic platform. The bromine atom is a prime functional group for late-stage diversification via transition metal-catalyzed cross-coupling reactions, enabling the systematic modulation of a molecule's properties to optimize for potency, selectivity, and pharmacokinetic profiles.

This guide provides a comprehensive technical overview of (6-Bromopyridin-2-yl)methanesulfonamide, detailing its chemical structure, physicochemical properties, a robust proposed synthetic pathway with a detailed experimental protocol, and a discussion of its potential applications as a strategic building block for researchers, medicinal chemists, and drug development professionals.

Chemical Structure and Physicochemical Properties

The foundational step in evaluating any compound for drug discovery is a thorough understanding of its structure and inherent physicochemical properties. These parameters govern its solubility, permeability, and potential for interaction with biological targets.

Chemical Structure

The structure of (6-Bromopyridin-2-yl)methanesulfonamide consists of a pyridine ring substituted with a bromine atom at the 6-position and a methanesulfonamide group attached via a methylene linker at the 2-position.

Structure Diagram

Caption: Chemical structure of (6-Bromopyridin-2-yl)methanesulfonamide.

Physicochemical Data

| Property | Predicted Value | Significance in Drug Discovery |

| Molecular Formula | C₆H₇BrN₂O₂S | Defines the elemental composition. |

| Molecular Weight | 251.10 g/mol | Falls within the "Rule of 5" guidelines for oral bioavailability. |

| logP | 0.10 | Indicates balanced lipophilicity, suggesting good potential for solubility and permeability.[6] |

| Topological Polar Surface Area (TPSA) | 75.1 Ų | Suggests good potential for cell membrane permeability. |

| Hydrogen Bond Donors | 1 | The N-H group of the sulfonamide is a key interaction point.[6] |

| Hydrogen Bond Acceptors | 4 | The pyridine nitrogen and sulfonamide oxygens can accept hydrogen bonds.[6] |

| pKa (most acidic) | ~9.5 (Sulfonamide N-H) | The sulfonamide proton is weakly acidic, influencing ionization state at physiological pH. |

| pKa (most basic) | ~2.0 (Pyridine N) | The pyridine nitrogen is weakly basic due to the electron-withdrawing effect of the bromine. |

Note: Predicted values are derived from standard computational algorithms (e.g., ChemDraw, DataWarrior) and should be confirmed experimentally.

Proposed Synthesis and Characterization

A robust and scalable synthetic route is essential for any building block intended for medicinal chemistry programs. The most logical and efficient synthesis of (6-Bromopyridin-2-yl)methanesulfonamide proceeds from the commercially available (6-bromopyridin-2-yl)methanol via a two-step sequence involving the formation of the key amine intermediate.

Synthetic Workflow Diagram

Caption: Proposed synthetic workflow for (6-Bromopyridin-2-yl)methanesulfonamide.

Detailed Experimental Protocol

This protocol describes a reliable method for the synthesis, purification, and characterization of the title compound.

Step 1: Synthesis of (6-Bromopyridin-2-yl)methanamine

Causality: This intermediate is the critical nucleophile for the final sulfonamide formation. The conversion from the corresponding alcohol is a standard transformation. While multiple routes exist (e.g., via Mitsunobu reaction or conversion to a halide), the following two-step, one-pot procedure via an azide intermediate is often clean and high-yielding.

-

Activation of the Alcohol : To a stirred solution of (6-bromopyridin-2-yl)methanol (1.0 eq)[7][8] in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C under a nitrogen atmosphere, add triethylamine (TEA, 1.5 eq). Slowly add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise, ensuring the temperature remains below 5 °C. Stir the reaction at 0 °C for 1 hour. This in-situ formation of the mesylate creates a good leaving group for the subsequent nucleophilic substitution.

-

Azide Displacement : To the reaction mixture, add sodium azide (NaN₃, 2.0 eq) followed by a small amount of N,N-dimethylformamide (DMF, ~10% of total volume) to aid solubility. Allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by Thin Layer Chromatography (TLC). The azide ion displaces the mesylate to form the organic azide.

-

Reduction to the Amine : Once the starting material is consumed, cool the reaction to 0 °C. Slowly add triphenylphosphine (PPh₃, 1.5 eq) followed by the dropwise addition of water (5.0 eq). Stir vigorously and allow the reaction to warm to room temperature for 4-6 hours. This is a Staudinger reduction, a mild and effective method for converting azides to primary amines.

-

Work-up and Isolation : Quench the reaction with saturated aqueous sodium bicarbonate. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography (silica gel, eluting with a gradient of DCM/Methanol) to yield (6-bromopyridin-2-yl)methanamine as the pure product.[9][10][11]

Step 2: Synthesis of (6-Bromopyridin-2-yl)methanesulfonamide

Causality: This is a classic nucleophilic acyl substitution reaction at the sulfur center of the sulfonyl chloride. The base is crucial to neutralize the HCl byproduct generated during the reaction.

-

Reaction Setup : Dissolve (6-bromopyridin-2-yl)methanamine (1.0 eq) in anhydrous DCM (0.2 M) and add pyridine (2.0 eq) as both a solvent and a base. Cool the solution to 0 °C in an ice bath.

-

Sulfonylation : Add methanesulfonyl chloride (1.1 eq) dropwise to the stirred solution. A precipitate of pyridinium hydrochloride will form. Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 4 hours, or until TLC analysis indicates complete consumption of the starting amine.

-

Work-up and Purification : Dilute the reaction mixture with DCM and wash sequentially with 1M HCl (to remove excess pyridine), saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Final Product Isolation : The crude product can be purified by recrystallization (e.g., from ethyl acetate/hexanes) or by flash column chromatography (silica gel) to afford (6-Bromopyridin-2-yl)methanesulfonamide as a solid.

Characterization

The identity and purity of the final compound must be confirmed using standard analytical techniques.

-

¹H NMR : The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons (typically in the δ 7.0-8.0 ppm region), a singlet for the methylene linker (CH₂), and a singlet for the methyl group of the sulfonamide (CH₃). The NH proton will appear as a broad singlet.

-

¹³C NMR : The carbon NMR will show six distinct signals corresponding to the five carbons of the bromopyridine ring and the methylene carbon, plus the methyl carbon of the sulfonamide.

-

Mass Spectrometry (MS) : Electrospray ionization (ESI) mass spectrometry should show a prominent ion corresponding to the protonated molecule [M+H]⁺. The isotopic pattern characteristic of a single bromine atom (two peaks of nearly equal intensity separated by 2 m/z units) will be a definitive feature.

-

Purity (HPLC) : The purity of the final compound should be assessed by High-Performance Liquid Chromatography, ideally demonstrating >95% purity for use in biological assays.

Role and Applications in Drug Discovery

(6-Bromopyridin-2-yl)methanesulfonamide is best viewed as a strategic fragment or building block. Its value lies in the synergistic combination of its two key components, which allows for a logical and efficient drug discovery workflow.

The "Structure-Diversification" Logic

This molecule embodies a powerful principle in medicinal chemistry: the incorporation of a "warhead" (a group likely to interact with a biological target) and a "handle" (a site for chemical modification) into a single, compact scaffold.

Drug Discovery Workflow Logic

Caption: Logic flow for utilizing the core scaffold in drug discovery.

-

The Methanesulfonamide Moiety (The Pharmacophore) : This group is a bioisostere for carboxylic acids and other functionalities. It is sterically compact and its N-H and oxygen atoms provide defined vectors for hydrogen bonding, which is critical for anchoring a molecule within a protein's binding site. Its inclusion establishes a primary point of interaction for biological screening.[1][4]

-

The 6-Bromopyridine Moiety (The Synthetic Handle) : The true power of this building block lies in the bromine substituent. It is an ideal substrate for a wide range of palladium-catalyzed cross-coupling reactions, such as:

-

Suzuki Coupling : To introduce aryl or heteroaryl groups.

-

Sonogashira Coupling : To introduce alkynes.

-

Buchwald-Hartwig Amination : To introduce primary or secondary amines.

-

Stille Coupling : To introduce organostannanes.

-

This synthetic versatility allows a research team to take a "hit" from an initial screen and rapidly generate a library of analogues. By systematically varying the substituent at the 6-position, chemists can probe the steric and electronic requirements of the target's binding pocket, leading to significant improvements in potency and selectivity. This process is fundamental to establishing a Structure-Activity Relationship (SAR) and driving a hit-to-lead campaign.[12]

Conclusion

(6-Bromopyridin-2-yl)methanesulfonamide is a thoughtfully designed chemical entity that serves as a valuable asset for medicinal chemistry and drug discovery programs. While not an active pharmaceutical ingredient in itself, its intelligent design—marrying the proven pharmacophoric features of the sulfonamide group with the synthetic versatility of a bromopyridine handle—makes it an exemplary building block. It provides researchers with a direct and efficient tool to construct compound libraries for SAR exploration, ultimately accelerating the journey from an initial biological hit to a viable lead candidate. The straightforward and robust synthetic accessibility of this compound further enhances its utility, making it a practical and powerful component in the modern chemist's toolbox.

References

- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B, Natural Products and Medical Chemistry, 7(1), 130-150.

- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B, Natural Products and Medical Chemistry, 7(1), 130-150.

-

Synthesis of (Indol-3-yl)methanesulfonamide and its 5-Methoxy Derivative. (n.d.). Arkivoc. Available from: [Link]

-

Wikipedia. (n.d.). Sulfonamide (medicine). In Wikipedia. Available from: [Link]

-

Methanesulfonamide derivatives as gastric safe anti-inflammatory agents: Design, synthesis, selective COX-2 inhibitory activity, histopathological and histochemical studies. (2023). Bioorganic Chemistry, 140, 106787. Available from: [Link]

- Method of preparing methane sulfonamide and its derivatives. (1971). Google Patents. (US3574740A).

-

Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). Environmental Science and Pollution Research. Available from: [Link]

-

Cleveland Clinic. (2025). What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. Cleveland Clinic. Available from: [Link]

-

(6-Bromopyridin-2-yl)methanol. (n.d.). PubChem. Available from: [Link]

-

Crystal structure of {N-[(6-bromopyridin-2-yl)(phenyl)methylidene]-2,6-diisopropylaniline}dichloridozinc(II) dichloromethane hemisolvate. (n.d.). National Institutes of Health. Available from: [Link]

-

(6-BROMOPYRIDIN-2-YL)METHANOL. (n.d.). Matrix Fine Chemicals. Available from: [Link]

-

(6-Bromopyridin-2-yl)methanamine. (n.d.). Chemsrc. Available from: [Link]

-

Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. (2022). MDPI. Available from: [Link]

-

Mild and General Method for the Synthesis of Sulfonamides. (n.d.). ResearchGate. Available from: [Link]

-

Methyl sulfonamide substituents improve the pharmacokinetic properties of bicyclic 2-pyridone based Chlamydia trachomatis inhibitors. (2019). PubMed Central. Available from: [Link]

-

1-(6-bromopyridin-2-yl)methanamine. (2024). ChemBK. Available from: [Link]

-

Sulfondiimidamides unlocked as new S(VI) hubs for synthesis and drug discovery. (2022). PubMed Central. Available from: [Link]

Sources

- 1. ajchem-b.com [ajchem-b.com]

- 2. researchgate.net [researchgate.net]

- 3. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 4. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sulfondiimidamides unlocked as new S(VI) hubs for synthesis and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. (6-Bromopyridin-2-yl)methanol | C6H6BrNO | CID 3517811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. (6-BROMOPYRIDIN-2-YL)METHANOL | CAS 33674-96-3 [matrix-fine-chemicals.com]

- 9. (6-Bromopyridin-2-yl)methanamine | 188637-63-0 [sigmaaldrich.com]

- 10. 188637-63-0|(6-Bromopyridin-2-yl)methanamine|BLD Pharm [bldpharm.com]

- 11. (6-Bromopyridin-2-yl)methanamine | CAS#:188637-63-0 | Chemsrc [chemsrc.com]

- 12. mdpi.com [mdpi.com]

Methodological & Application

Optimizing Buchwald-Hartwig Amination for the Synthesis of Novel Pyridinyl Sulfonamides using (6-Bromopyridin-2-yl)methanesulfonamide

Application Note & Protocol Guide

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of C-N Bond Formation in Drug Discovery

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Aryl and heteroaryl amines are prevalent motifs in a vast array of biologically active molecules.[1][2] The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile method for the formation of these crucial bonds, largely superseding classical methods like the Ullmann condensation or nucleophilic aromatic substitution due to its milder reaction conditions and broader substrate scope.[1][2][3]

This application note provides a detailed guide for the optimization of the Buchwald-Hartwig amination using a challenging yet valuable building block: (6-Bromopyridin-2-yl)methanesulfonamide. This substrate is of particular interest as it combines a heteroaromatic core with a sulfonamide moiety, both of which are key pharmacophores. The successful coupling of this substrate opens avenues to novel chemical matter for drug discovery programs. We will delve into the mechanistic underpinnings of the reaction, provide a systematic approach to reaction optimization, and present a detailed, adaptable protocol for researchers.

The Catalytic Cycle: A Mechanistic Overview

A thorough understanding of the reaction mechanism is paramount for rational optimization. The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium catalyst.[1][3][4] While the precise pathway can vary depending on the specific ligands and substrates, the generally accepted mechanism consists of three key steps: oxidative addition, association and deprotonation of the amine, and reductive elimination.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

Procedure for sulfonamide group protection in (6-Bromopyridin-2-yl)methanesulfonamide

Application Notes & Protocols

Topic: Procedure for Sulfonamide Group Protection in (6-Bromopyridin-2-yl)methanesulfonamide

For: Researchers, scientists, and drug development professionals.

Introduction: Navigating the Synthesis of Complex Sulfonamides

Sulfonamides are a cornerstone of medicinal chemistry and organic synthesis, renowned for their diverse biological activities. However, the presence of the acidic N-H proton in primary and secondary sulfonamides can complicate synthetic routes by acting as a nucleophile or base in undesired side reactions.[1][2] Protecting the sulfonamide nitrogen is therefore a critical strategy to temporarily mask its reactivity, enabling transformations on other parts of the molecule.[1][2] This guide provides a detailed examination of protecting group strategies for (6-Bromopyridin-2-yl)methanesulfonamide, a heterocyclic building block with potential applications in drug discovery. The presence of a bromopyridine ring necessitates careful selection of protecting groups and reaction conditions to ensure chemical stability and achieve high yields.

Selecting the Optimal Protecting Group: A Strategic Decision

The ideal protecting group for (6-Bromopyridin-2-yl)methanesulfonamide should meet several key criteria:

-

Ease of Introduction and Removal: The protection and deprotection steps should be high-yielding and tolerant of other functional groups in the molecule.

-

Stability: The protected sulfonamide must be stable to the reaction conditions planned for subsequent synthetic steps.

-

Orthogonality: The protecting group should be removable under conditions that do not affect other sensitive functionalities, such as the C-Br bond on the pyridine ring.

Considering these factors, this guide will focus on two widely employed and robust protecting groups for sulfonamides: the tert-Butoxycarbonyl (Boc) group and the Benzyl (Bn) group.

I. The tert-Butoxycarbonyl (Boc) Group: A Mild and Versatile Choice

The Boc group is a popular choice for protecting sulfonamides due to its ease of introduction and its removal under mild acidic conditions.[3][4]

A. Protocol for Boc Protection of (6-Bromopyridin-2-yl)methanesulfonamide

This protocol details the N-Boc protection of (6-Bromopyridin-2-yl)methanesulfonamide using di-tert-butyl dicarbonate (Boc)₂O.

Experimental Workflow:

Caption: Workflow for Boc protection.

Materials:

| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles (mmol) | Equivalents |

| (6-Bromopyridin-2-yl)methanesulfonamide | 253.13 | 253 mg | 1.0 | 1.0 |

| Di-tert-butyl dicarbonate ((Boc)₂O) | 218.25 | 262 mg | 1.2 | 1.2 |

| 4-(Dimethylamino)pyridine (DMAP) | 122.17 | 12 mg | 0.1 | 0.1 |

| Anhydrous Acetonitrile (MeCN) | - | 10 mL | - | - |

| Ethyl Acetate (EtOAc) | - | As needed | - | - |

| 1 M Hydrochloric Acid (HCl) | - | As needed | - | - |

| Saturated Sodium Bicarbonate (NaHCO₃) | - | As needed | - | - |

| Brine | - | As needed | - | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | - | As needed | - | - |

Procedure:

-

To a dry round-bottom flask, add (6-Bromopyridin-2-yl)methanesulfonamide (1.0 eq) and DMAP (0.1 eq).

-

Dissolve the solids in anhydrous acetonitrile (10 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add di-tert-butyl dicarbonate (1.2 eq) to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford the N-Boc protected sulfonamide.

B. Protocol for Boc Deprotection

The Boc group is typically removed under acidic conditions. Trifluoroacetic acid (TFA) is commonly used for this purpose.[4]

Experimental Workflow:

Caption: Workflow for Boc deprotection.

Materials:

| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles (mmol) |

| N-Boc-(6-Bromopyridin-2-yl)methanesulfonamide | 353.23 | 353 mg | 1.0 |

| Dichloromethane (DCM) | - | 5 mL | - |

| Trifluoroacetic Acid (TFA) | 114.02 | 1 mL | - |

| Ethyl Acetate (EtOAc) | - | As needed | - |

| Saturated Sodium Bicarbonate (NaHCO₃) | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | - | As needed | - |

Procedure:

-

Dissolve the N-Boc protected sulfonamide (1.0 eq) in dichloromethane (5 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Add trifluoroacetic acid (1 mL) dropwise.

-

Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

-

Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

-

Dissolve the residue in ethyl acetate and carefully wash with saturated aqueous NaHCO₃ until gas evolution ceases.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected sulfonamide.

II. The Benzyl (Bn) Group: A Robust Alternative

The benzyl group offers greater stability to acidic and basic conditions compared to the Boc group. Deprotection is typically achieved by hydrogenolysis.

A. Protocol for Benzyl Protection of (6-Bromopyridin-2-yl)methanesulfonamide

This protocol describes the N-benzylation of (6-Bromopyridin-2-yl)methanesulfonamide.

Experimental Workflow:

Caption: Workflow for Benzyl protection.

Materials:

| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles (mmol) | Equivalents |

| (6-Bromopyridin-2-yl)methanesulfonamide | 253.13 | 253 mg | 1.0 | 1.0 |

| Sodium Hydride (NaH, 60% dispersion in oil) | 24.00 | 44 mg | 1.1 | 1.1 |

| Benzyl Bromide (BnBr) | 171.04 | 0.13 mL | 1.1 | 1.1 |

| Anhydrous Dimethylformamide (DMF) | - | 10 mL | - | - |

| Ethyl Acetate (EtOAc) | - | As needed | - | - |

| Water | - | As needed | - | - |

| Brine | - | As needed | - | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | - | As needed | - | - |

Procedure:

-

To a suspension of NaH (1.1 eq) in anhydrous DMF (5 mL) at 0 °C, add a solution of (6-Bromopyridin-2-yl)methanesulfonamide (1.0 eq) in anhydrous DMF (5 mL) dropwise.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add benzyl bromide (1.1 eq) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel.

B. Protocol for Benzyl Deprotection

Hydrogenolysis using a palladium catalyst is a standard method for benzyl group removal.[5] Caution is advised as some palladium catalysts can also mediate dehalogenation of aryl bromides. Careful selection of the catalyst and reaction conditions is crucial.

Experimental Workflow:

Caption: Workflow for Benzyl deprotection.

Materials:

| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles (mmol) |

| N-Benzyl-(6-Bromopyridin-2-yl)methanesulfonamide | 343.26 | 343 mg | 1.0 |

| Palladium on Carbon (Pd/C, 10 wt%) | - | 34 mg | 10 mol% |

| Methanol (MeOH) or Ethyl Acetate (EtOAc) | - | 10 mL | - |

| Hydrogen Gas (H₂) | - | Balloon pressure | - |

| Celite | - | As needed | - |

Procedure:

-

Dissolve the N-Benzyl protected sulfonamide (1.0 eq) in methanol or ethyl acetate (10 mL).

-

Add 10% Pd/C (10 mol %) to the solution.

-

Purge the flask with hydrogen gas and stir the mixture under a hydrogen atmosphere (balloon) for 4-8 hours.

-

Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite, washing the pad with the reaction solvent.

-

Concentrate the filtrate to obtain the deprotected sulfonamide.

Conclusion and Further Considerations

The choice between a Boc and a Benzyl protecting group for (6-Bromopyridin-2-yl)methanesulfonamide will depend on the planned subsequent synthetic steps. The Boc group offers mild deprotection conditions, which can be advantageous if other acid-sensitive groups are present. The Benzyl group provides greater overall stability but requires hydrogenation for removal, which may not be compatible with all substrates. It is always recommended to perform small-scale test reactions to optimize conditions for any new substrate.

References

-

Kamal, A., et al. (2022). Facile and efficient n-boc deprotection of amide and sulfonamide under microwave irradiation in water. HETEROCYCLES, 104(9), 1558. Available at: [Link]

- Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons, Inc.

-

YouTube. (2020, May 18). 26.04 Protecting Groups for Amines: Sulfonamides. [Video]. Available at: [Link]

-

Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. Available at: [Link]

-

Sacher, J. R., & Weinreb, S. M. (n.d.). 2-(Trimethylsilyl)ethanesulfonyl (SES) Chloride. Organic Syntheses. Available at: [Link]

-

Widlanski, T. S. (2004). A new protecting group for primary sulfonamides. Tetrahedron Letters, 45(46), 8483-8485. Available at: [Link]

-

Chem-Station. (2014, May 6). Sulfonyl Protective Groups. Available at: [Link]

-

Ouchi, A., et al. (2014). Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. Organic Letters, 16(14), 3736–3739. Available at: [Link]

-

Reddy, D. S., et al. (2021). Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight. ACS Omega, 6(29), 18988–19005. Available at: [Link]

-

Ouchi, A., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 5(5), 2699–2709. Available at: [Link]

Sources

Application Note: Leveraging (6-Bromopyridin-2-yl)methanesulfonamide in Fragment-Based Drug Discovery

This Application Note is designed for medicinal chemists and structural biologists involved in Fragment-Based Drug Discovery (FBDD). It details the utility, screening, and synthetic expansion of (6-Bromopyridin-2-yl)methanesulfonamide , a privileged scaffold for targeting kinase hinge regions and epigenetic readers.[1]

Executive Summary

(6-Bromopyridin-2-yl)methanesulfonamide (CAS: 1862857-09-7 / 118650-01-4) represents a "privileged fragment" in modern drug discovery.[1] Its structural logic combines a proven hinge-binding pharmacophore (the 2-aminopyridine sulfonamide motif) with a versatile synthetic handle (the 6-bromo substituent).[1]

Unlike inert fragments that require de novo synthesis for optimization, this molecule is "growth-ready."[1] It binds to target proteins (specifically kinases and bromodomains) via a bidentate hydrogen-bonding motif, while the bromine atom is positioned as an exit vector, allowing immediate elaboration via palladium-catalyzed cross-coupling.[1]

Core Applications

-

Kinase Inhibitor Design: Mimics the adenine ring of ATP to bind the kinase hinge region.[1]

-

Fragment Growing: The C-Br bond allows rapid library expansion via Suzuki-Miyaura or Buchwald-Hartwig couplings.[1]

-

Epigenetic Targeting: Suitable for bromodomain (BRD) family screening due to sulfonamide-acetyl lysine mimicry.[1]

Physicochemical Profile

This fragment adheres strictly to the "Rule of Three" (Ro3), ensuring it possesses the appropriate solubility and size for high-concentration screening (SPR, NMR, X-ray).

| Property | Value | Significance in FBDD |

| Molecular Weight | 251.10 Da | < 300 Da: Ideal for high ligand efficiency (LE).[1] |

| cLogP | ~1.2 | < 3: Ensures aqueous solubility for screening >1 mM. |

| H-Bond Donors | 1 (Sulfonamide NH) | Critical for hinge binding (Donor → Backbone C=O).[1] |

| H-Bond Acceptors | 3 (Pyridine N, SO₂ O's) | Critical for hinge binding (Acceptor ← Backbone NH).[1] |

| Rotatable Bonds | 2 | Low entropic penalty upon binding.[1] |

| Topological PSA | ~65 Ų | Good permeability predictor.[1] |

Structural Mechanism: The Hinge-Binding Motif

The potency of this fragment stems from its ability to mimic the hydrogen bonding pattern of Adenine in the ATP-binding pocket.[1]

-

Acceptor: The Pyridine Nitrogen (N1) accepts a hydrogen bond from the protein backbone amide (e.g., Met, hinge residue).[1]

-

Donor: The Sulfonamide Nitrogen (-NH-) donates a hydrogen bond to the protein backbone carbonyl.[1]

-

Vector: The Bromine at position 6 points towards the solvent front or the gatekeeper region, providing an attachment point for solubility-enhancing groups or specificity elements.[1]

Visualization: Binding Mode & Workflow

The following diagram illustrates the bidentate binding mode and the fragment optimization workflow.

Caption: Figure 1. (Left) Bidentate hydrogen bonding mechanism of the fragment with kinase hinge residues.[1] (Right) Workflow transforming the fragment into a lead compound via the bromine handle.[1]

Experimental Protocols

Protocol A: Surface Plasmon Resonance (SPR) Screening

Objective: Determine dissociation constant (

Materials:

-

Biacore 8K or S200 system (or equivalent).[1]

-

Sensor Chip CM5 (Carboxymethylated dextran).[1]

-

Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20, pH 7.[1]4) + 2% DMSO.[1]

Step-by-Step Procedure:

-

Immobilization: Immobilize the target kinase on the active flow cell using standard amine coupling (EDC/NHS) to a density of ~3000-5000 RU.[1] Leave the reference cell blank (activated/deactivated).[1]

-

Solvent Correction: Prepare a DMSO calibration curve (1.5% to 2.5% DMSO) to correct for bulk refractive index changes.

-

Sample Preparation: Dilute (6-Bromopyridin-2-yl)methanesulfonamide in Running Buffer to a top concentration of 500

M . Prepare a 2-fold serial dilution (8 points).[1] -

Injection:

-

Analysis:

Protocol B: Synthetic Library Expansion (Suzuki-Miyaura Coupling)

Objective: "Grow" the fragment by coupling aryl boronic acids to the 6-position.[1]

Reaction:

Materials:

-

(6-Bromopyridin-2-yl)methanesulfonamide (1.0 eq).

-

Aryl Boronic Acid (1.2 eq).[1]

-

Catalyst:

(0.05 eq).[1] -

Base:

(2.0 M aqueous solution, 3.0 eq).[1] -

Solvent: 1,4-Dioxane.[1]

Procedure:

-

Setup: In a microwave vial or round-bottom flask, combine the fragment (100 mg, 0.4 mmol), boronic acid (0.48 mmol), and catalyst (16 mg).

-

Inert Atmosphere: Seal the vessel and purge with Nitrogen or Argon for 5 minutes.

-

Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and

solution (0.6 mL). -

Reaction: Heat to 90°C for 2-4 hours (or 110°C for 30 min in a microwave reactor).

-

Monitoring: Monitor by LC-MS. The bromine isotope pattern (1:1 doublet) should disappear, replaced by the product mass.

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over

.[1] -

Purification: Flash chromatography (DCM:MeOH gradient). The sulfonamide group is polar; expect elution at 2-5% MeOH.[1]

Protocol C: X-Ray Crystallography (Soaking)

Objective: Obtain structural validation of the binding mode.[1]

Procedure:

-

Stock Prep: Dissolve the fragment in 100% DMSO to a concentration of 100 mM .

-

Soaking: Add the fragment stock to the crystallization drop containing apo-protein crystals.

-

Target Final Concentration: 2–5 mM (ensure DMSO < 10% to prevent crystal cracking).[1]

-

-

Incubation: Incubate for 2 to 24 hours.

-

Harvesting: Transfer crystal to a cryo-protectant solution containing the fragment (at the same soaking concentration) and flash-cool in liquid nitrogen.

Case Study & References

In the development of Bcr-Abl inhibitors (Targeting Chronic Myeloid Leukemia), the N-(6-bromopyridin-2-yl)methanesulfonamide scaffold has been utilized to replace the traditional pyridine/pyrimidine rings of Imatinib.[1] The sulfonamide group maintains critical hydrogen bonds with the hinge region (Met318 in Abl), while the bromine handle allows for the introduction of hydrophobic groups that target the selectivity pocket behind the gatekeeper residue (Thr315) [1].[1]

References

-

Design and synthesis of Bcr-Abl inhibitors. Source: Royal Society of Chemistry (RSC) / Org.[1] Biomol. Chem. Context: Describes the use of N-(6-bromopyridin-2-yl)methanesulfonamide (Compound 2c) as a key intermediate for hinge-binding optimization. URL:[Link]

-

PubChem Compound Summary: (6-Bromopyridin-2-yl)methanesulfonamide. Source: National Center for Biotechnology Information (NCBI).[1] Context: Chemical structure verification, CAS 1862857-09-7.[1] URL:[Link][1]

-

Suzuki-Miyaura Coupling of Halopyridines. Source: Organic Chemistry Portal.[1][2] Context: General protocols for palladium-catalyzed coupling of 2-halopyridines.[1][3][4] URL:[Link]

Sources

Nucleophilic substitution reactions involving (6-Bromopyridin-2-yl)methanesulfonamide

An Application Guide to Nucleophilic Substitution Reactions of (6-Bromopyridin-2-yl)methanesulfonamide

Abstract

This technical guide provides an in-depth exploration of nucleophilic substitution reactions involving (6-Bromopyridin-2-yl)methanesulfonamide, a versatile heterocyclic building block of significant interest in medicinal chemistry and drug development.[1][2] The document outlines two primary synthetic pathways for the functionalization of this scaffold: direct Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions. We present detailed, step-by-step protocols, mechanistic insights, and a comparative analysis to guide researchers in selecting the optimal strategy based on the desired nucleophile. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this important intermediate for the synthesis of novel bioactive molecules.

Introduction: The Strategic Importance of Substituted Pyridines

Pyridine scaffolds are among the most prevalent heterocycles in biologically active compounds, featuring prominently in numerous FDA-approved drugs.[3] Their ability to engage in hydrogen bonding and other key interactions makes them a privileged structure in drug design. The molecule (6-Bromopyridin-2-yl)methanesulfonamide combines three critical features:

-

A Pyridine Core: A key pharmacophore.

-

A Bromo Leaving Group: Positioned at C2, it is activated for displacement by the ring nitrogen.

-

A Methanesulfonamide Moiety: This group is a common bioisostere for carboxylic acids or other functionalities and can significantly influence the physicochemical properties and biological activity of a molecule.[1][4]

Functionalization at the C6 position via substitution of the bromine atom is a critical step in elaborating this core into more complex drug candidates. The choice of reaction pathway is paramount and depends heavily on the nature of the incoming nucleophile and the desired reaction conditions.

Reactivity Profile of (6-Bromopyridin-2-yl)methanesulfonamide

The reactivity of the C-Br bond in this molecule is governed by the electronic properties of the pyridine ring. The electron-withdrawing nature of the ring nitrogen atom polarizes the C-Br bond and stabilizes the negatively charged intermediate formed during nucleophilic attack, making the C6 position susceptible to substitution.[5][6] This activation is a hallmark of 2- and 4-halopyridines.[3] Consequently, two major reaction classes are employed for its functionalization.

Caption: The addition-elimination mechanism of an SNAr reaction.

Protocol 1: SNAr with an Oxygen Nucleophile (Sodium Methoxide)

This protocol describes the synthesis of (6-Methoxypyridin-2-yl)methanesulfonamide.

Materials:

-

(6-Bromopyridin-2-yl)methanesulfonamide

-

Sodium methoxide (NaOMe), 25% w/w in methanol

-

N,N-Dimethylformamide (DMF), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add (6-Bromopyridin-2-yl)methanesulfonamide (1.0 eq).

-

Dissolve the starting material in anhydrous DMF (approx. 0.2 M concentration).

-

Reagent Addition: Add sodium methoxide solution (1.5 eq) dropwise to the stirred solution at room temperature.

-

Reaction: Heat the reaction mixture to 80-100 °C.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

-

Work-up: Cool the mixture to room temperature and carefully quench by adding saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.

-

Separate the layers. Wash the organic layer sequentially with water (2x) and brine (1x).

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.

Pathway B: Palladium-Catalyzed Cross-Coupling

For less reactive or neutral nucleophiles, particularly amines, palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination are the method of choice. [7][8]These reactions offer broad substrate scope and typically proceed under milder conditions than SNAr.

Mechanistic Overview

The Buchwald-Hartwig amination follows a catalytic cycle involving a Pd(0)/Pd(II) redox couple. The key steps are oxidative addition of the aryl bromide to the Pd(0) complex, coordination and deprotonation of the amine by a base, and finally, reductive elimination to form the C-N bond and regenerate the active Pd(0) catalyst. [7]The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands often providing the best results. [9][10]

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Protocol 2: Buchwald-Hartwig Amination with a Secondary Amine (Morpholine)

This protocol describes the synthesis of N-((6-morpholinopyridin-2-yl)methyl)sulfonamide.

Materials:

-

(6-Bromopyridin-2-yl)methanesulfonamide

-

Morpholine

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene, anhydrous

-

Dichloromethane (DCM)

Procedure:

-

Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and Sodium tert-butoxide (1.4 eq).

-

Add (6-Bromopyridin-2-yl)methanesulfonamide (1.0 eq).

-

Evacuate and backfill the tube with the inert gas three times.

-

Reagent Addition: Add anhydrous toluene (approx. 0.1 M concentration) followed by morpholine (1.2 eq) via syringe.

-

Reaction: Seal the tube and heat the mixture to 100-110 °C in an oil bath with vigorous stirring.

-

Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 6-24 hours).

-

Work-up: Cool the reaction to room temperature and dilute with DCM.

-

Filter the mixture through a pad of Celite® to remove palladium residues, washing the pad with additional DCM.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude material by flash column chromatography on silica gel.

Comparative Analysis and Protocol Selection

The choice between SNAr and a Pd-catalyzed approach is a critical decision based on the nucleophile's properties.

| Feature | Direct SNAr | Palladium-Catalyzed Cross-Coupling |

| Typical Nucleophiles | Strong, anionic nucleophiles (e.g., RO⁻, RS⁻, R₂N⁻). | Neutral amines (primary, secondary), alcohols, thiols. |

| Reaction Conditions | Often requires elevated temperatures (80-150 °C). | Milder temperatures (80-120 °C), but requires inert atmosphere. |

| Key Reagents | Strong base often required to generate the nucleophile. | Palladium catalyst, phosphine ligand, and a base are essential. [9][11] |

| Advantages | Atom-economical, avoids transition metal contamination. | Broad functional group tolerance, wide applicability, high yields. |

| Disadvantages | Limited to strong nucleophiles, potential for side reactions at high temperatures. | Cost of catalyst/ligand, potential for metal contamination in the final product. |

General Procedures for Reaction Monitoring and Purification

Reaction Monitoring: Progress should be monitored using Thin Layer Chromatography (TLC) on silica gel plates or by Liquid Chromatography-Mass Spectrometry (LC-MS). A typical TLC mobile phase for these compounds is a mixture of ethyl acetate and hexanes.

Work-up and Purification:

-

Aqueous Work-up: Standard procedures involve quenching the reaction, followed by extraction with an appropriate organic solvent (e.g., EtOAc, DCM). The organic layers are typically washed with water and brine to remove inorganic salts.

-

Purification: Flash column chromatography on silica gel is the most common method for purifying the final products. The choice of eluent is critical and should be determined by TLC analysis.

Characterization: The identity and purity of all final products should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Troubleshooting

-

Low Conversion in SNAr: May indicate insufficient temperature or a nucleophile that is too weak. Consider using a more polar aprotic solvent like DMSO or increasing the temperature.

-

Low Conversion in Cross-Coupling: This could be due to catalyst deactivation (oxygen contamination), an inappropriate ligand/base combination, or insufficient temperature. Ensure all reagents and solvents are anhydrous and the reaction is maintained under a strictly inert atmosphere. [9]* Debromination Side Product: In Pd-catalyzed reactions, premature reductive elimination can lead to a debrominated starting material. This can sometimes be mitigated by changing the ligand or lowering the reaction temperature. [9]* Formation of Bipyridyls: Homocoupling of the starting material can occur, especially in Pd-catalyzed reactions. Using a more efficient ligand can often suppress this side reaction. [9]

References

- Basu, B. et al. (2002). Palladium-catalysed amination of halopyridines on a KF-alumina surface. Tetrahedron Letters, 43(44), 7967-7969.

- BenchChem. (2025). A Comparative Guide to Palladium-Catalyzed Amination of Bromopyridines for Researchers and Drug Development Professionals.

-

Weiss, D. T. et al. (2013). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. PMC. Available at: [Link]

-

Gundersen, C. G. et al. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters - ACS Publications. Available at: [Link]

-

Pearson. (2024). SNAr Reactions of Pyridine: Videos & Practice Problems. Available at: [Link]

-

Um, I. et al. (2013). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. PMC. Available at: [Link]

-

Neely, J. M. & Rovis, T. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. American Chemical Society. Available at: [Link]

-

ResearchGate. (2025). Palladium-Catalyzed Amination of Aryl Bromides Using Temperature-Controlled Microwave Heating. Available at: [Link]

-

Mahdhaoui, F. et al. (2019). SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. ResearchGate. Available at: [Link]

-

Ghorab, M. M. et al. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. Egyptian Journal of Chemistry. Available at: [Link]

-

Lowe, J. T. (2009). The role of sulfamide derivatives in medicinal chemistry: a patent review (2006-2008). Expert Opinion on Therapeutic Patents. Available at: [Link]

-

Smith, C. J. et al. (2021). Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. PMC. Available at: [Link]

-

Ji, G. Z. (n.d.). 7.1 Nucleophilic Substitution Reactions Overview. Organic Chemistry I - KPU Pressbooks. Available at: [Link]

-

Sadawarte, G. et al. (2021). Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. European Journal of Chemistry. Available at: [Link]

-

Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent | European Journal of Chemistry [eurjchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The role of sulfamide derivatives in medicinal chemistry: a patent review (2006-2008) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Page Not Found | Study Prep in Pearson+ [pearson.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. ir.nbu.ac.in [ir.nbu.ac.in]

- 10. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

Application Note: Synthesis of an Amine-Functionalized Pyridine Linker via Suzuki-Miyaura Coupling of (6-Bromopyyridin-2-yl)methanesulfonamide

Introduction: The Role of Heterobifunctional Linkers in Advanced Therapeutics

Heterobifunctional linkers are indispensable tools in modern drug development, serving as the crucial connection between two distinct molecular entities to create novel therapeutic constructs.[1] These linkers are the architectural backbone of modalities like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[][3] A PROTAC, for instance, is a heterobifunctional molecule featuring a "warhead" ligand for a protein of interest (POI) and an "anchor" ligand for an E3 ubiquitin ligase, joined by a chemical linker.[3] This proximity induction leads to the ubiquitination and subsequent degradation of the target protein by the cell's own machinery.[]

The composition and geometry of the linker are not merely passive spacers; they are critical determinants of a conjugate's efficacy, influencing its physicochemical properties, stability, and the spatial orientation of the connected moieties.[3][4] Pyridine-based scaffolds are frequently incorporated into linker designs due to their favorable pharmacological properties and synthetic versatility.[5][6]

This application note details a robust and reproducible protocol for the synthesis of a novel heterobifunctional linker precursor, N-((6-(4-((tert-butoxycarbonyl)amino)phenyl)pyridin-2-yl)methyl)methanesulfonamide , using (6-Bromopyridin-2-yl)methanesulfonamide as a key starting material. The protocol leverages the power of the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern C-C bond formation.[7][8] The resulting product contains a stable pyridyl-methanesulfonamide core and a Boc-protected amine, which can be readily deprotected to reveal a reactive primary amine handle for subsequent conjugation.

Core Principle: Orthogonal Synthesis via Palladium-Catalyzed Cross-Coupling

The synthetic strategy hinges on the differential reactivity of the positions on the (6-Bromopyridin-2-yl)methanesulfonamide scaffold. The bromine atom at the 6-position of the pyridine ring is an excellent handle for palladium-catalyzed cross-coupling reactions.[9][10] In contrast, the methanesulfonamide moiety is generally stable under these conditions, allowing for selective functionalization of the aryl bromide.[11][12]

Our approach utilizes an orthogonal protection strategy .[13][14][15] We introduce the second functional group (an amine) in a protected form, specifically as a tert-butyloxycarbonyl (Boc) protected amine. The Suzuki-Miyaura coupling proceeds to form the C-C bond, leaving the Boc group intact. This group can then be selectively removed under acidic conditions without disturbing the rest of the molecule, providing the desired free amine for further chemical modification. This two-step sequence ensures high yields and prevents unwanted side reactions.

The chosen palladium catalyst system, featuring a palladium source like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as SPhos, is specifically tailored for challenging substrates like 2-bromopyridines.[7] These ligands promote efficient oxidative addition and reductive elimination, the key steps in the catalytic cycle, while preventing catalyst deactivation.[7]

Visualized Synthetic Workflow

The overall synthetic scheme is a two-step process involving a Suzuki-Miyaura coupling followed by a Boc-deprotection.

Figure 1: Workflow for the synthesis of the amine-functionalized linker.

Detailed Experimental Protocols

Part 1: Suzuki-Miyaura Cross-Coupling

This protocol describes the palladium-catalyzed coupling of (6-Bromopyridin-2-yl)methanesulfonamide with 4-((tert-butoxycarbonyl)amino)phenylboronic acid, pinacol ester.

Table 1: Reagents for Suzuki-Miyaura Coupling

| Reagent | M.W. | Amount (mg) | Moles (mmol) | Equiv. |

| (6-Bromopyridin-2-yl)methanesulfonamide | 267.13 | 267 | 1.0 | 1.0 |

| 4-((Boc-amino)phenyl)boronic acid, pinacol ester | 335.22 | 402 | 1.2 | 1.2 |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 915.72 | 27.5 | 0.03 | 0.03 |

| SPhos | 410.53 | 49.3 | 0.12 | 0.12 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 415 | 3.0 | 3.0 |

| 1,4-Dioxane | - | 8 mL | - | - |

| Deionized Water | - | 2 mL | - | - |

Step-by-Step Methodology:

-

Reaction Setup: To an oven-dried 50 mL Schlenk flask, add (6-Bromopyridin-2-yl)methanesulfonamide (1.0 eq), 4-((Boc-amino)phenyl)boronic acid, pinacol ester (1.2 eq), and potassium carbonate (3.0 eq).

-

Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere. It is strongly discouraged to run the reaction under air, as oxygen can deactivate the palladium catalyst.[7]

-

Catalyst/Ligand Addition: Under a positive pressure of inert gas, add Pd₂(dba)₃ (0.03 eq) and SPhos (0.12 eq).

-

Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL) via syringe. The solvent mixture is crucial for dissolving both the organic and inorganic reagents.[16]

-

Reaction Execution: Place the sealed flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously for 12-16 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting bromide is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (30 mL) and water (20 mL).

-

Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

-

Combine the organic layers, wash with brine (25 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure Boc-protected product.

Part 2: Boc-Deprotection to Yield Final Linker

This protocol describes the removal of the Boc protecting group to furnish the free amine.

Table 2: Reagents for Boc Deprotection

| Reagent | Concentration | Volume |

| Boc-Protected Linker (from Part 1) | - | 1.0 eq |

| Dichloromethane (DCM), Anhydrous | - | 10 mL |

| Trifluoroacetic Acid (TFA) | - | 2 mL |

Step-by-Step Methodology:

-

Reaction Setup: Dissolve the purified Boc-protected linker (1.0 eq) in anhydrous dichloromethane (10 mL) in a round-bottom flask equipped with a stir bar.

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA) dropwise.

-

Reaction Execution: Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.

-

Monitoring: Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.

-

Work-up:

-

Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

-

Re-dissolve the residue in a small amount of DCM and co-evaporate with toluene (2 x 10 mL) to ensure complete removal of residual acid.

-

The resulting TFA salt of the amine can often be used directly or neutralized by dissolving in a suitable solvent and washing with a mild aqueous base (e.g., saturated NaHCO₃ solution).

-

Troubleshooting and Key Insights

| Issue | Potential Cause | Recommended Solution |

| Low Yield in Suzuki Coupling | Inactive catalyst; insufficient degassing. | Ensure all reagents and solvents are properly degassed. Use fresh, high-quality palladium catalyst and ligands. The presence of oxygen is detrimental.[7] |

| Poor choice of base or solvent. | While K₂CO₃ is a robust choice, other bases like Cs₂CO₃ or K₃PO₄ can be screened for improved yield with specific substrates.[7] | |

| Side Product Formation | Homocoupling of the boronic ester. | This often occurs due to moisture or oxygen. Ensure strictly anhydrous and inert conditions. Lowering the reaction temperature slightly may also help. |

| Incomplete Boc Deprotection | Insufficient acid or reaction time. | Ensure an adequate excess of TFA is used. If the reaction stalls, allow it to proceed for a longer duration or add a small additional portion of TFA. |

| Difficulty in Purification | Product streaking on silica gel column. | The free amine product may interact strongly with silica. It may be beneficial to purify the TFA salt or add a small amount of triethylamine (~0.5%) to the eluent to suppress tailing. |

Conclusion

The protocol described provides a reliable and scalable method for the synthesis of a versatile amine-functionalized linker starting from (6-Bromopyridin-2-yl)methanesulfonamide. The strategic use of a palladium-catalyzed Suzuki-Miyaura coupling combined with an orthogonal Boc-protection strategy ensures high efficiency and chemical precision. This linker serves as a valuable building block for researchers in drug discovery, enabling the straightforward conjugation to acid-functionalized warheads, E3 ligase ligands, or other biomolecules, thereby accelerating the development of next-generation therapeutics like PROTACs and ADCs.

References

- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.

- Optimizing Suzuki Coupling Yields with 2-Bromo-4-methylpyridine. BenchChem Technical Support Center.

- Synthesis of hydrophilic and flexible linkers for peptide derivatiz

- Suzuki reactions of 2-bromopyridine with aryl boronic acids.

- Safety-Catch Linkers for Solid-Phase Peptide Synthesis.

- A novel heterobifunctional linker for facile access to bioconjug

- Safety-Catch Linkers for Solid-Phase Peptide Synthesis. MDPI.

- Building blocks and linkers for PROTAC synthesis. Enamine.

- How can you orthogonally protect two peptides so they can be crosslinked via Peptide Bond?

- Orthogonal Protection Definition. Fiveable.

- Overview of PROTAC Linkers: Types and Design. BOC Sciences.

- Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)

- Current strategies for the design of PROTAC linkers: a critical review.

- A novel heterobifunctional linker for facile access to bioconjug

- Methanesulfonamide: A Versatile Reagent in Modern Medicinal Chemistry. BenchChem.

- Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry.

- Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions.

- Novel approaches for the rational design of PROTAC linkers.

- 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions.

- Synthesis of Heterobifunctional Protein Fusions Using CopperFree Click Chemistry and the Aldehyde Tag. OSTI.GOV.

- Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degrad

- Cross-Linking Reagents. Thermo Fisher Scientific.

- Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. Sarchem Labs.

- Pyridinylsulfonamide compounds and their use in therapy.

- N-(6-bromopyridin-2-yl)methanesulfonamide 118650-01-4 wiki. Guidechem.

- (6-Bromopyridin-2-yl)methanamine. Sigma-Aldrich.

- Design, Synthesis, and Biological Activity of Sulfonamide Analogues of Antofine and Cryptopleurine as Potent and Orally Active Antitumor Agents.

- A Comparative Analysis of the Reactivity of 2,6-Dibromopyridine and 2-Amino-6-bromopyridine for Pharmaceutical and Agrochemical Synthesis. BenchChem.

- (6-Bromopyridin-2-yl)methanol. PubChem.

- Kinetic and mechanistic study of the reaction between methane sulfonamide (CH3S(O)2NH2) and OH.

Sources

- 1. A novel heterobifunctional linker for facile access to bioconjugates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]

- 5. researchgate.net [researchgate.net]

- 6. sarchemlabs.com [sarchemlabs.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. ACP - Kinetic and mechanistic study of the reaction between methane sulfonamide (CH3S(O)2NH2) and OH [acp.copernicus.org]

- 13. Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. fiveable.me [fiveable.me]

- 16. mdpi.com [mdpi.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of (6-Bromopyridin-2-yl)methanesulfonamide

Ticket ID: SYN-PYR-006-BR Subject: Yield Optimization & Troubleshooting for Sulfonylation of (6-Bromopyridin-2-yl)methanamine Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Reaction Overview

You are likely experiencing variable yields (30–60%) in the conversion of (6-Bromopyridin-2-yl)methanamine (1) to (6-Bromopyridin-2-yl)methanesulfonamide (2).

The primary yield-killing mechanisms in this specific transformation are:

-

Bis-sulfonylation: Formation of the imide byproduct (

) due to the high nucleophilicity of the intermediate sulfonamide anion. -

Hydrolysis of Reagent: Rapid decomposition of methanesulfonyl chloride (MsCl) by adventitious water before it reacts with the amine.

-

Purification Loss: Co-elution of the product with the starting amine or bis-byproduct during chromatography.

This guide provides a revised protocol utilizing controlled addition and a self-validating acid-base workup to recover the product from byproduct mixtures, potentially boosting isolated yields to >85%.

Reaction Scheme

Figure 1: Reaction pathway highlighting the competitive bis-sulfonylation pathway.

Optimized Experimental Protocol

Do not rely on standard "dump and stir" methods for this substrate. The pyridine nitrogen acts as a local base, and the "benzylic" position increases the acidity of the resulting sulfonamide, making it prone to a second reaction.

Materials & Stoichiometry

| Component | Equiv. | Role | Critical Note |

| Amine Precursor | 1.0 | Substrate | Must be free base, not HCl salt. |

| Methanesulfonyl Chloride (MsCl) | 1.05 | Electrophile | Do not exceed 1.1 eq. Freshly distilled or high-quality grade. |

| Triethylamine ( | 1.5 - 2.0 | Base | Scavenges HCl. |

| Dichloromethane (DCM) | [0.1 M] | Solvent | Anhydrous required. |

Step-by-Step Methodology

-

Preparation: Dissolve (6-Bromopyridin-2-yl)methanamine (1.0 eq) and

(1.5 eq) in anhydrous DCM under-

Why? Low temperature reduces the kinetic rate of the second sulfonylation event.

-

-

Controlled Addition: Dilute MsCl (1.05 eq) in a small volume of DCM. Add this solution dropwise over 30–60 minutes.

-

Why? Keeping the local concentration of MsCl low prevents the "runaway" reaction where the product competes with the starting material for the reagent.

-

-

Reaction Monitoring: Allow to warm to

and stir for 2 hours. Monitor by TLC or LCMS.-

Checkpoint: If starting material remains but MsCl is consumed, do not add more MsCl immediately . Hydrolysis likely occurred.[1] See Troubleshooting below.

-

-

Quench: Add saturated

solution. Stir vigorously for 15 minutes.

The "Self-Validating" Purification (The Yield Booster)

Chromatography is often inefficient for separating mono- vs. bis-sulfonamides. Use this chemical separation technique instead.

The Logic:

-

Target (Mono): Contains an acidic N-H proton (

). Soluble in NaOH. -

Impurity (Bis): No N-H proton. Insoluble in NaOH.

-

Impurity (Amine): Basic. Insoluble in NaOH.

Workup Workflow

Figure 2: Acid-Base extraction workflow to isolate pure product without column chromatography.

Troubleshooting & FAQs

Q1: I am seeing a large spot on TLC that runs faster than my product. What is it?

A: This is likely the bis-sulfonamide (

-

Cause: Excess MsCl or adding MsCl too quickly. The mono-sulfonamide formed is more acidic than the starting amine; in the presence of base, it deprotonates to form an anion that is highly nucleophilic.

-

Fix: Use the NaOH extraction method described in Section 3. The bis-sulfonamide will remain in the organic layer, while your product moves to the aqueous layer.

Q2: My yield is low (<40%), and I see unreacted starting amine.

A: This indicates hydrolysis of MsCl .

-

Diagnosis: MsCl is highly moisture sensitive. If your DCM is "wet" or the bottle of MsCl is old, it hydrolyzes to methanesulfonic acid (MsOH), which salts out your amine but does not react.

-

Fix:

-

Distill MsCl or buy a fresh bottle (store in a desiccator).

-

Dry DCM over molecular sieves.

-

Alternative Reagent: Switch to Methanesulfonic anhydride (

) . It is a solid, easier to handle, less moisture-sensitive, and often provides cleaner reaction profiles for sensitive amines [1].

-

Q3: Can I use Pyridine as the solvent?

A: Proceed with caution. While pyridine is a standard solvent for sulfonylations, it can sometimes promote bis-sulfonylation by acting as a nucleophilic catalyst (forming a highly reactive N-sulfonylpyridinium intermediate). For this specific substrate, a mixture of DCM/Pyridine (10:1) or just DCM/Et3N is preferred to moderate reactivity.

Q4: The bromine atom is labile. Will it survive the reaction?

A: Yes, under standard sulfonylation conditions (

-

Warning: Avoid heating >50°C in the presence of strong nucleophiles, as

displacement of the bromine could occur, though it is relatively slow at position 6 without strong electron-withdrawing activation elsewhere.

Advanced Optimization: The "One-Pot" Protection

If bis-sulfonylation remains persistent despite protocol adherence, use the TMS-Protection Strategy :

-

Treat amine with TMSCl (1.1 eq) and base first. This forms the transient

. -

Add MsCl . The reaction proceeds via the silyl-amine.

-

The TMS group prevents the second sulfonylation due to steric bulk and electronic stabilization.

-

The TMS group falls off during the aqueous workup (or add mild acid), yielding the mono-sulfonamide exclusively.

References

-

Nicolaou, K. C., et al. (1999).[1] "New Synthetic Technology for the Synthesis of Hindered

-Diazoketones via Acyl Mesylates." Journal of the American Chemical Society, 121(20), 4724. (Demonstrates utility of MsCl control and anhydride alternatives). -

Common Organic Chemistry. (2023). "Alcohol to Mesylate - Methanesulfonyl Chloride (MeSO2Cl)." (Standard protocols for MsCl handling and stoichiometry).

-

Organic Syntheses. (1931). "Methanesulfonyl chloride."[1][2][3] Organic Syntheses, Coll.[2] Vol. 1, p. 366. (Purification and properties of MsCl).

-

Beilstein Journal of Organic Chemistry. (2007). "Synthesis of sulfonimidamides..." (Discusses competitive sulfonylation pathways).

Sources

Minimizing debromination side reactions of (6-Bromopyridin-2-yl)methanesulfonamide

A Guide to Minimizing Debromination Side Reactions in Cross-Coupling Methodologies

Welcome to the technical support center for (6-Bromopyridin-2-yl)methanesulfonamide. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this versatile building block in their synthetic workflows. A common challenge encountered during palladium-catalyzed cross-coupling reactions is the undesired side reaction of hydrodebromination, which leads to the formation of the corresponding des-bromo analog, reducing yields and complicating purification.

This document provides in-depth troubleshooting guides, optimized experimental protocols, and mechanistic insights to help you minimize this side reaction and maximize the yield of your desired product.

Troubleshooting Guide: Diagnosis and Mitigation of Debromination

This section is structured in a question-and-answer format to directly address the most common issues encountered in the laboratory.

Issue 1: Significant formation of the debrominated byproduct, (Pyridin-2-yl)methanesulfonamide, is observed during a Suzuki-Miyaura coupling reaction.

Question: I am attempting to couple (6-Bromopyridin-2-yl)methanesulfonamide with an arylboronic acid using standard Suzuki conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, 100 °C) and I'm seeing up to 40% of the debrominated starting material. What is causing this and how can I fix it?

Answer: Hydrodebromination is a well-known side reaction in palladium-catalyzed cross-coupling, where the aryl bromide is reduced to an arene.[1][2] This occurs via a competing catalytic cycle involving a palladium-hydride (Pd-H) species.[3] The electron-deficient nature of the pyridine ring can make the 6-bromo position particularly susceptible. Several factors in your "standard conditions" can be promoting this unwanted pathway.

Let's break down the optimization strategy:

1. Re-evaluate Your Base and Solvent System: The combination of a strong base and a protic solvent (like water or alcohols) can be a primary source of the Pd-H species responsible for debromination.[1][2]

-

Action: Switch to a weaker, anhydrous base and an aprotic solvent. Weaker bases are less likely to generate hydride species but are still effective for the transmetalation step.[1]

-

Recommended Bases: Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).

-

Recommended Solvents: Anhydrous 1,4-Dioxane, Toluene, or THF.

-

2. Lower the Reaction Temperature: Higher temperatures can accelerate the rate of debromination, which often has a different activation energy than the desired productive coupling.[1][2]

-

Action: Attempt the reaction at a lower temperature. Start at 80 °C and monitor the reaction. While the reaction may be slower, the selectivity for the desired product can be significantly improved.

3. Optimize the Catalyst and Ligand: The choice of ligand is critical. While Pd(PPh₃)₄ is a workhorse catalyst, the triphenylphosphine ligand may not be optimal for this specific substrate. Electron-rich and sterically bulky phosphine ligands can often stabilize the palladium catalyst, promote faster reductive elimination of the desired product, and outcompete the debromination pathway.[1][4]

-

Action: Screen a panel of modern biarylphosphine ligands or N-heterocyclic carbenes (NHCs), which can offer higher stability and different selectivity.[1]

-

Recommended Ligands: SPhos, XPhos, or RuPhos are excellent starting points for heteroaryl couplings.

-

Recommended Precatalysts: Use air-stable Pd(II) precatalysts like SPhos Pd G3 or XPhos Pd G3, which efficiently generate the active Pd(0) species in situ.

-

Issue 2: My Buchwald-Hartwig amination of (6-Bromopyridin-2-yl)methanesulfonamide is giving low yields and significant debromination.

Question: I am using Pd₂(dba)₃ with a phosphine ligand like BINAP and a strong base (NaOt-Bu) to couple my bromopyridine with a primary amine. The reaction is sluggish and the main byproduct is the debrominated starting material. What should I change?

Answer: This is a classic issue in Buchwald-Hartwig aminations, especially with electron-deficient heteroaryl halides.[5] The strong base (NaOt-Bu), while necessary for deprotonating the amine, can also promote side reactions, including the formation of Pd-H species that lead to hydrodebromination.[6] Furthermore, the choice of ligand is paramount for this transformation.

1. Ligand Selection is Key: For C-N coupling with heteroaryl halides, specialized ligands are often required to promote fast rates of reductive elimination, which is the product-forming step. If reductive elimination is slow, competing pathways like debromination can dominate.

-

Action: Switch to a state-of-the-art ligand designed for challenging C-N couplings.

-

Recommended Ligands: For primary amines, ligands like XPhos or tBuXPhos are often superior. For secondary amines, consider RuPhos.[7] These ligands are electron-rich and bulky, facilitating the crucial C-N bond-forming reductive elimination step.

-

2. Base Optimization: While strong bases are required, their strength and cation can be tuned.

-

Action: Consider switching the base. Lithium bis(trimethylsilyl)amide (LiHMDS) can be an effective alternative, particularly for substrates with other sensitive functional groups.[7] Potassium tert-butoxide (KOt-Bu) is also a viable option that can sometimes offer different reactivity profiles compared to the sodium salt.[6]

3. Use a Modern Precatalyst: Using a precatalyst ensures the efficient and reproducible generation of the active monoligated Pd(0) species, which is crucial for initiating the catalytic cycle correctly.

-

Action: Employ a G3 or G4 Buchwald precatalyst (e.g., XPhos Pd G3). This avoids issues with the reduction of Pd(II) sources and ensures the correct ligand:palladium ratio from the start.

Mechanistic Insight: The Competing Pathways

Understanding the underlying mechanism is crucial for rational troubleshooting. The desired cross-coupling reaction and the undesired debromination side reaction branch from a common intermediate.

Caption: Step-by-step workflow for the optimized Suzuki-Miyaura protocol.

Detailed Steps:

-

To a dry reaction flask under an inert atmosphere, add (6-Bromopyridin-2-yl)methanesulfonamide (1.0 equiv), the arylboronic acid (1.2 equiv), potassium phosphate (K₃PO₄, 2.0 equiv), and SPhos Pd G3 (0.02 equiv).

-

Add anhydrous 1,4-dioxane via syringe.

-

Stir the reaction mixture at 80 °C.

-

Monitor the reaction progress by LC-MS or TLC, checking for consumption of starting material and formation of both the desired product and the debrominated byproduct.

-

Upon completion, cool the reaction to room temperature.

-

Perform an aqueous workup: Dilute with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Protocol 2: Buchwald-Hartwig Amination with Minimized Debromination

This protocol is for the coupling of (6-Bromopyridin-2-yl)methanesulfonamide with a generic primary amine.

Detailed Steps:

-

To a dry reaction flask under an inert atmosphere, add (6-Bromopyridin-2-yl)methanesulfonamide (1.0 equiv), XPhos Pd G3 (0.02 equiv), and sodium tert-butoxide (NaOt-Bu, 1.4 equiv).

-

Add anhydrous toluene via syringe.

-

Add the primary amine (1.2 equiv) via syringe.

-

Stir the reaction mixture at 90-100 °C.

-

Monitor the reaction progress by LC-MS or TLC.

-

Upon completion, cool the reaction and quench carefully with saturated aqueous ammonium chloride.

-

Extract with an organic solvent (e.g., ethyl acetate), wash with brine, dry over sodium sulfate, and concentrate.

-

Purify by column chromatography.

Frequently Asked Questions (FAQs)

Q1: Can I use a different palladium source, like Pd(OAc)₂? A1: Yes, but it is not ideal. Using a Pd(II) source like Pd(OAc)₂ requires an in situ reduction to the active Pd(0) state. This process can be inefficient and sometimes leads to the formation of palladium black. [3]Modern precatalysts, which contain the ligand and palladium in a defined ratio and are designed for clean conversion to the active catalyst, are strongly recommended for reproducibility and to minimize side reactions.

Q2: My reaction is clean but very slow at 80 °C. Can I increase the temperature? A2: You can, but do so cautiously. Increase the temperature in 10 °C increments and carefully monitor the ratio of product to the debrominated byproduct by LC-MS. Sometimes a modest increase to 90 °C can improve the rate without significantly increasing debromination, especially if you are already using an optimized ligand/base system.

Q3: Is the sulfonamide N-H proton a problem? A3: The sulfonamide proton is acidic and will be deprotonated by the strong bases used in these reactions. However, it is generally not considered a primary cause of debromination in the same way that an unprotected N-H on a pyrrole or indole can be. [8]The primary drivers of debromination are the factors that lead to the formation of Pd-H species (temperature, base, solvent, ligand).